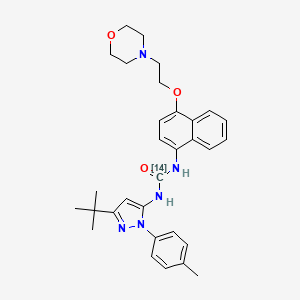
Doramapimod C-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Doramapimod involves the formation of an aryl-pyrazole scaffold, which is critical for its binding properties. The synthetic route typically includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the phenyl group to the pyrazole ring.
- Introduction of functional groups to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of Doramapimod involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Doramapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenylpyrazole scaffold.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Doramapimod with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Doramapimod has a wide range of scientific research applications, including:
Mechanism of Action
Doramapimod exerts its effects by inhibiting the p38 MAP kinase, a key regulator of the production of proinflammatory cytokines. The compound binds to an allosteric site on the kinase, causing a conformational change that inhibits its activity. This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-1, thereby reducing inflammation .
Comparison with Similar Compounds
SB203580: Another p38 MAP kinase inhibitor with a different binding mechanism.
VX-702: A potent inhibitor of p38 MAP kinase with similar anti-inflammatory properties.
SCIO-469: A selective inhibitor of p38 MAP kinase used in clinical trials for inflammatory diseases.
Uniqueness of Doramapimod: Doramapimod is unique due to its high selectivity and potency as a p38 MAP kinase inhibitor. It exhibits slow binding kinetics and a large conformational change upon binding, which is not observed in other kinases . This unique binding mechanism contributes to its effectiveness in reducing inflammation at nanomolar concentrations .
Properties
CAS No. |
850312-12-8 |
|---|---|
Molecular Formula |
C31H37N5O3 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2 |
InChI Key |
MVCOAUNKQVWQHZ-QJTAWUFMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















